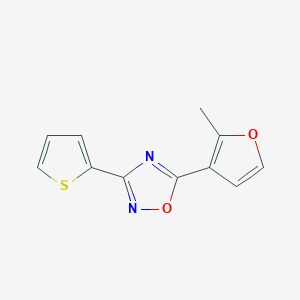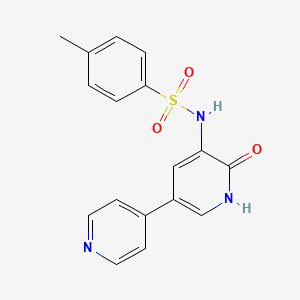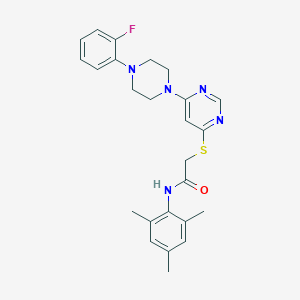![molecular formula C27H35ClN2O3S B14964007 N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide](/img/structure/B14964007.png)
N-(2-(4-((4-Chlorophenoxy)methyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)-N-isopentylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenoxy moiety, a thienopyridine ring, and a cyclopentanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the chlorophenoxy group through nucleophilic substitution reactions. The final steps involve the formation of the cyclopentanecarboxamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
- **N-(2-{4-[(4-METHOXYPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
- **N-(2-{4-[(4-FLUOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE
Uniqueness
The uniqueness of N-(2-{4-[(4-CHLOROPHENOXY)METHYL]-4H,5H,6H,7H-THIENO[3,2-C]PYRIDIN-5-YL}-2-OXOETHYL)-N-(3-METHYLBUTYL)CYCLOPENTANECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H35ClN2O3S |
|---|---|
Molecular Weight |
503.1 g/mol |
IUPAC Name |
N-[2-[4-[(4-chlorophenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methylbutyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C27H35ClN2O3S/c1-19(2)11-14-29(27(32)20-5-3-4-6-20)17-26(31)30-15-12-25-23(13-16-34-25)24(30)18-33-22-9-7-21(28)8-10-22/h7-10,13,16,19-20,24H,3-6,11-12,14-15,17-18H2,1-2H3 |
InChI Key |
YIASGLFDCLQEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN(CC(=O)N1CCC2=C(C1COC3=CC=C(C=C3)Cl)C=CS2)C(=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14963924.png)
![ethyl 5-({[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14963930.png)
![N-(3-cyanophenyl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14963945.png)

![10'-Fluoro-5-(4-methoxyphenyl)-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14963957.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B14963972.png)
![2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B14963974.png)
![2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B14963979.png)
![2-(4-ethylphenyl)-8-(thiomorpholine-4-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14963981.png)


![N-(2,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14964004.png)
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14964023.png)
